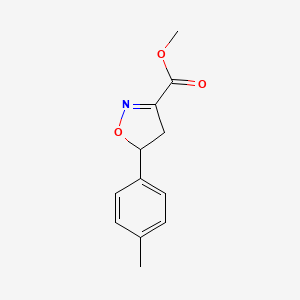
N-(3-chloro-4-methylphenyl)-2-methylpyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-4-methylphenyl)-2-methylpyrazole-3-carboxamide, commonly known as "CL-316,243," is a synthetic compound that belongs to the class of beta-3 adrenergic receptor agonists. It was first synthesized in the late 1990s and has since been extensively studied for its potential applications in various fields.
Mecanismo De Acción
CL-316,243 acts as a selective agonist of the beta-3 adrenergic receptor, which is primarily expressed in adipose tissue. Activation of this receptor leads to the activation of adenylate cyclase and subsequent production of cyclic adenosine monophosphate (cAMP). This, in turn, leads to the activation of protein kinase A (PKA) and the phosphorylation of various downstream targets, resulting in increased lipolysis and thermogenesis.
Biochemical and Physiological Effects:
CL-316,243 has been shown to increase energy expenditure, reduce body weight, and improve insulin sensitivity in animal models of obesity and diabetes. It has also been shown to increase brown adipose tissue activity and induce browning of white adipose tissue, leading to increased thermogenesis and energy expenditure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using CL-316,243 in lab experiments is its selectivity for the beta-3 adrenergic receptor, which allows for specific targeting of this receptor and its downstream signaling pathways. However, its use is limited by the fact that it is a synthetic compound and may not accurately reflect the physiological effects of endogenous beta-3 adrenergic receptor agonists.
Direcciones Futuras
There are several potential future directions for the use of CL-316,243 in scientific research. One area of interest is the development of novel therapeutics for obesity and diabetes based on the activation of the beta-3 adrenergic receptor. Another area of interest is the investigation of the role of brown adipose tissue and thermogenesis in metabolic diseases. Additionally, the development of more selective and potent beta-3 adrenergic receptor agonists may lead to improved therapeutic options for these conditions.
Métodos De Síntesis
The synthesis of CL-316,243 involves the reaction of 3-chloro-4-methylphenylhydrazine with 2-methyl-3-oxopentanoic acid in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The resulting product is then purified through recrystallization or chromatography.
Aplicaciones Científicas De Investigación
CL-316,243 has been extensively studied for its potential applications in various fields such as obesity, diabetes, and cardiovascular diseases. It is primarily used as a research tool to study the beta-3 adrenergic receptor and its physiological effects. It has also been used in animal studies to investigate the role of brown adipose tissue in thermogenesis and energy expenditure.
Propiedades
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O/c1-8-3-4-9(7-10(8)13)15-12(17)11-5-6-14-16(11)2/h3-7H,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBYDABLLKCGQGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=NN2C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-N-[(2-chlorophenyl)methyl]-3-(3-fluorophenyl)-N-prop-2-ynylprop-2-enamide](/img/structure/B7528214.png)
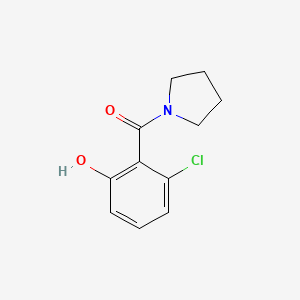
![2-Cyclopent-2-en-1-yl-1-[2-(4-hydroxyphenyl)pyrrolidin-1-yl]ethanone](/img/structure/B7528223.png)

![[4-[(2-Ethyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]-[1-(4-fluorophenyl)-3-methylthieno[2,3-c]pyrazol-5-yl]methanone](/img/structure/B7528232.png)
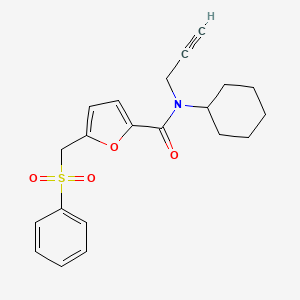
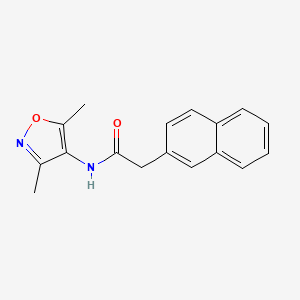
![3-(4-methoxyphenyl)-N-[(1-methylpyrrolidin-2-yl)methyl]-1-phenylpyrazole-4-carboxamide](/img/structure/B7528250.png)
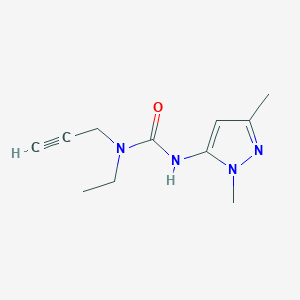

![3-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-[(1-ethylpiperidin-4-yl)methyl]benzamide](/img/structure/B7528269.png)
